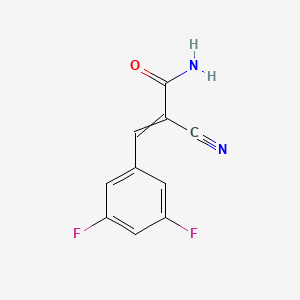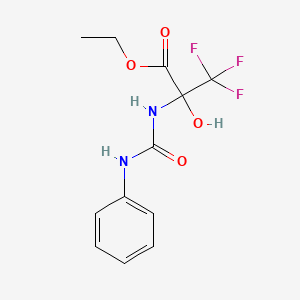
ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate is a fluorinated organic compound with the molecular formula C12H13F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenylcarbamoyl group attached to an alaninate backbone. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
[ \text{C}_5\text{H}_5\text{F}_3\text{O}_3 + \text{C}7\text{H}5\text{N}\text{O} \rightarrow \text{C}{12}\text{H}{13}\text{F}_3\text{N}_2\text{O}_4 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxo-N-(phenylcarbamoyl)alaninate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzymes by forming stable complexes with their active sites. The hydroxy and phenylcarbamoyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate can be compared with other fluorinated compounds such as:
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenoxyacetyl)alaninate
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-(3-pyridinylcarbonyl)-L-alaninate
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-[(4-methylphenyl)sulfonyl]-L-alaninate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the phenylcarbamoyl group in this compound imparts unique properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H13F3N2O4 |
|---|---|
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(phenylcarbamoylamino)propanoate |
InChI |
InChI=1S/C12H13F3N2O4/c1-2-21-9(18)11(20,12(13,14)15)17-10(19)16-8-6-4-3-5-7-8/h3-7,20H,2H2,1H3,(H2,16,17,19) |
InChI-Schlüssel |
GBWHYVMJDUUHHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12465574.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
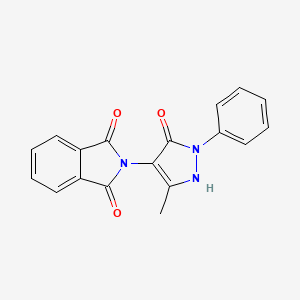
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
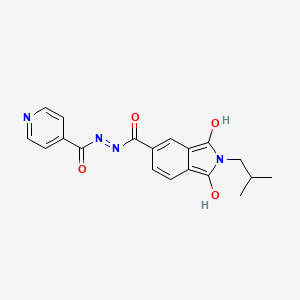
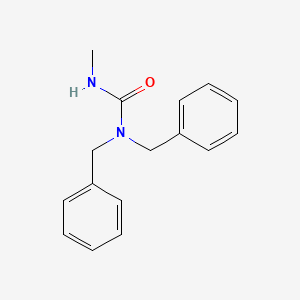
![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)
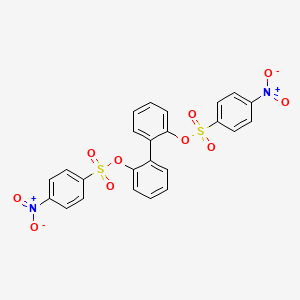
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)
![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)
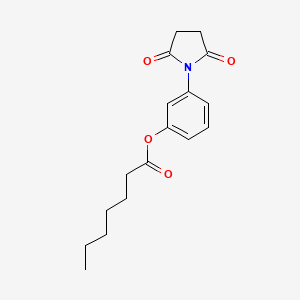
![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)
